molecular formula C18H22N2O3 B6807925 N-[1-(5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene-2-carbonyl)pyrrolidin-3-yl]acetamide

N-[1-(5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene-2-carbonyl)pyrrolidin-3-yl]acetamide

Cat. No.: B6807925
M. Wt: 314.4 g/mol
InChI Key: FMKKSUSHLCVWEJ-UHFFFAOYSA-N
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Description

N-[1-(5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene-2-carbonyl)pyrrolidin-3-yl]acetamide is a complex organic compound with a unique structure that includes a tetrahydrobenzo[7]annulene core

Properties

IUPAC Name

N-[1-(5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene-2-carbonyl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-12(21)19-15-8-9-20(11-15)18(23)14-6-7-16-13(10-14)4-2-3-5-17(16)22/h6-7,10,15H,2-5,8-9,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKKSUSHLCVWEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCN(C1)C(=O)C2=CC3=C(C=C2)C(=O)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene-2-carbonyl)pyrrolidin-3-yl]acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions. One common method involves the direct treatment of amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound are likely to involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may include solvent-free reactions and the use of high-temperature conditions to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene-2-carbonyl)pyrrolidin-3-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions can vary but often involve specific temperatures and solvents to optimize the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-[1-(5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene-2-carbonyl)pyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyanoacetamide derivatives and heterocyclic compounds that share structural similarities. Examples include:

Uniqueness

What sets N-[1-(5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene-2-carbonyl)pyrrolidin-3-yl]acetamide apart is its unique tetrahydrobenzo[7]annulene core, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

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